molecular formula C12H24O2 B14311402 Butan-2-yl 2-propylpentanoate CAS No. 112229-61-5

Butan-2-yl 2-propylpentanoate

Katalognummer: B14311402
CAS-Nummer: 112229-61-5
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: XWDWKRUCMDDLOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-yl 2-propylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed from the esterification reaction between butan-2-ol and 2-propylpentanoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2-propylpentanoate typically involves the esterification of butan-2-ol with 2-propylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as:

Butan-2-ol+2-propylpentanoic acidButan-2-yl 2-propylpentanoate+Water\text{Butan-2-ol} + \text{2-propylpentanoic acid} \rightarrow \text{this compound} + \text{Water} Butan-2-ol+2-propylpentanoic acid→Butan-2-yl 2-propylpentanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-yl 2-propylpentanoate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and 2-propylpentanoic acid in the presence of water and an acid or base catalyst.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butan-2-ol and 2-propylpentanoic acid.

    Reduction: Butan-2-ol and the corresponding alcohol from the acid part.

    Transesterification: A different ester and the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Butan-2-yl 2-propylpentanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism of action of Butan-2-yl 2-propylpentanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2-propylpentanoic acid. These products can then participate in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different alkyl groups.

    Methyl butyrate: An ester with a shorter carbon chain.

    Isopropyl butyrate: Similar ester with a different alcohol component.

Uniqueness

Butan-2-yl 2-propylpentanoate is unique due to its specific combination of butan-2-ol and 2-propylpentanoic acid, which imparts distinct chemical and physical properties. Its specific structure may result in unique interactions with biological systems and different applications in industry compared to other esters.

Eigenschaften

CAS-Nummer

112229-61-5

Molekularformel

C12H24O2

Molekulargewicht

200.32 g/mol

IUPAC-Name

butan-2-yl 2-propylpentanoate

InChI

InChI=1S/C12H24O2/c1-5-8-11(9-6-2)12(13)14-10(4)7-3/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

XWDWKRUCMDDLOI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC)C(=O)OC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.